4-((6-Nitro-1H-indol-3-yl)methyl)morpholine
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Overview
Description
4-((6-Nitro-1H-indol-3-yl)methyl)morpholine is a compound that belongs to the indole family, which is known for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target in synthetic organic chemistry. This compound, in particular, features a morpholine ring attached to the indole core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Nitro-1H-indol-3-yl)methyl)morpholine typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration to introduce a nitro group at the 6-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formylation: The nitrated indole is then subjected to formylation to introduce a formyl group at the 3-position, yielding 6-nitro-1H-indole-3-carbaldehyde.
Reductive Amination: The formylated product undergoes reductive amination with morpholine in the presence of a reducing agent such as sodium triacetoxyborohydride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((6-Nitro-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or alkylation, due to its electron-rich nature.
Cycloaddition: The indole nucleus can undergo cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.
Cycloaddition: Dienophiles and dipolarophiles in the presence of suitable catalysts.
Major Products
Reduction: 4-((6-Amino-1H-indol-3-yl)methyl)morpholine.
Substitution: Halogenated or alkylated derivatives of the original compound.
Cycloaddition: Various polycyclic indole derivatives.
Scientific Research Applications
4-((6-Nitro-1H-indol-3-yl)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical lead compound due to its indole core, which is a common motif in many drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((6-Nitro-1H-indol-3-yl)methyl)morpholine is not fully understood, but it is believed to interact with various molecular targets and pathways due to its indole core. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The morpholine ring may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-((6-Amino-1H-indol-3-yl)methyl)morpholine: A reduced form of the compound with an amino group instead of a nitro group.
4-((6-Bromo-1H-indol-3-yl)methyl)morpholine: A halogenated derivative with a bromine atom at the 6-position.
4-((6-Methyl-1H-indol-3-yl)methyl)morpholine: An alkylated derivative with a methyl group at the 6-position.
Uniqueness
4-((6-Nitro-1H-indol-3-yl)methyl)morpholine is unique due to the presence of both a nitro group and a morpholine ring, which can influence its chemical reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further functionalization, while the morpholine ring can enhance its solubility and bioavailability.
Properties
IUPAC Name |
4-[(6-nitro-1H-indol-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c17-16(18)11-1-2-12-10(8-14-13(12)7-11)9-15-3-5-19-6-4-15/h1-2,7-8,14H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPBFUTOLXFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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